![molecular formula C17H14N2OS B2703957 2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol CAS No. 339014-42-5](/img/structure/B2703957.png)
2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol is a chemical compound with the CAS Number: 339014-42-5. It has a molecular weight of 294.38 and its IUPAC name is 2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol is 1S/C17H14N2OS/c20-16-11-14 (12-21-15-9-5-2-6-10-15)18-17 (19-16)13-7-3-1-4-8-13/h1-11H,12H2, (H,18,19,20) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound 2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol is a solid . It has a molecular weight of 294.38 .Scientific Research Applications
Aldose Reductase Inhibition and Antioxidant Activity
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, structurally similar to 2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol, have been investigated for their ability to act as aldose reductase (ALR2) inhibitors. These compounds showed activity in the micromolar/submicromolar range. The presence of a hydroxy group in specific positions enhanced inhibitory potency, while the lengthening of the 2-side chain to benzyl generally reduced activity. The presence of phenol or catechol hydroxyls was critical for pharmacophoric recognition by the enzyme. Additionally, these compounds exhibited significant antioxidant properties, particularly the catechol derivatives. Theoretical binding modes obtained through docking simulations were consistent with the observed structure-activity relationships, suggesting their potential application in treating conditions related to aldose reductase activity and oxidative stress (C. La Motta et al., 2007).
Crystal Structure Insights
The crystal structure of compounds related to 2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol, such as 6-methylsulfanyl-1-(3-phenylpropyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one, has been detailed, providing insights into molecular stacking and intermolecular interactions. This knowledge can be crucial for understanding the physical properties and reactivity of such compounds, potentially guiding the design of new materials or drugs with improved characteristics (K. Avasthi et al., 2002).
Regioselective Synthesis
Research into the regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which are structurally related to 2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol, has yielded significant findings. These compounds were synthesized with good yields under mild conditions, showcasing the potential for efficient production of such molecules. This work lays the groundwork for the development of novel compounds with varied biological activities, depending on the nature of the substituents introduced during the synthesis process (Josiane M. dos Santos et al., 2015).
Cyclooxygenase-2 Inhibition
A novel series of compounds based on the 2-pyrimidine scaffold, akin to 2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol, were discovered to be potent and selective inhibitors of cyclooxygenase-2 (COX-2). This discovery highlights the therapeutic potential of such compounds in treating conditions associated with COX-2, such as inflammation and certain types of cancer. The compounds showed favorable pharmacokinetic profiles, brain penetration, and efficacy in rat models, suggesting their value as leads for the development of new anti-inflammatory and anticancer agents (M. Swarbrick et al., 2009).
Safety and Hazards
The safety information available indicates that the compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning”. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
2-phenyl-4-(phenylsulfanylmethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-16-11-14(12-21-15-9-5-2-6-10-15)18-17(19-16)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNHSNKVWUNTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=O)N2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2703876.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2703877.png)
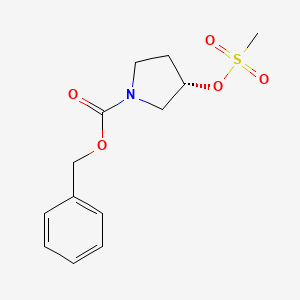
![N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2703879.png)
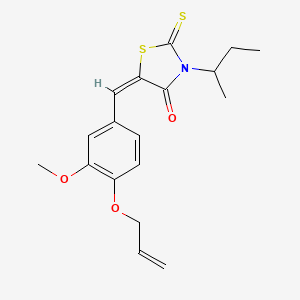
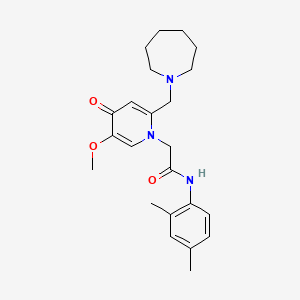
![4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2703882.png)
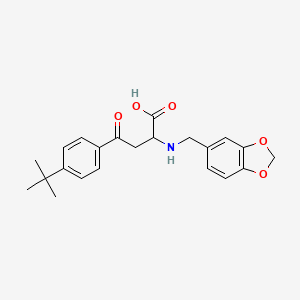
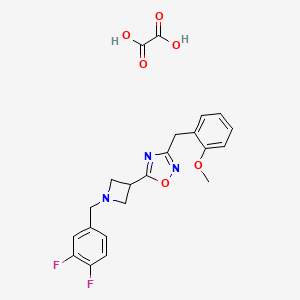
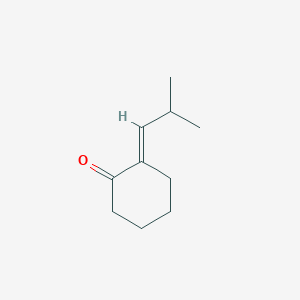
![6-phenyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2703891.png)
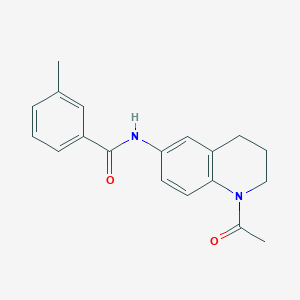
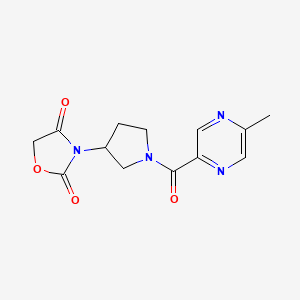
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2703896.png)